Fmoc-alpha-methyl-L-4-Fluorophe

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

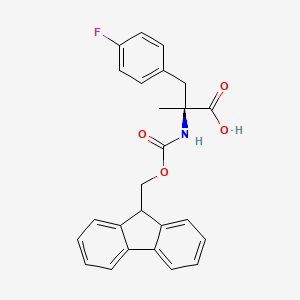

Fmoc-alpha-methyl-L-4-Fluorophe: is a derivative of phenylalanine, an amino acid, where the phenyl ring is substituted with a fluorine atom at the para position and the alpha carbon is methylated. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-alpha-methyl-L-4-Fluorophe typically involves the following steps:

Protection of the Amino Group: The amino group of alpha-methyl-L-4-fluorophenylalanine is protected using the Fmoc group.

Methylation: The alpha carbon is methylated using methyl iodide in the presence of a strong base like sodium hydride.

Fluorination: The phenyl ring is fluorinated using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Deprotection Reactions

The Fmoc group is cleaved under mildly basic conditions, with piperidine being the most common reagent due to its rapid kinetics and compatibility with solid-phase peptide synthesis (SPPS) .

Deprotection Mechanism:

- Base Abstraction: Piperidine abstracts the acidic proton at the 9-position of the fluorene ring.

- β-Elimination: Forms dibenzofulvene (DBF), which reacts with excess piperidine to form stable adducts .

- Release of Free Amine: Yields the deprotected α-methyl-L-4-fluorophenylalanine.

Deprotection Efficiency:

| Reagent | Solvent | Half-Life (Fmoc) | Source |

|---|---|---|---|

| 20% Piperidine | DMF | ~6 seconds | |

| 5% Piperazine + 1% DBU | DMF | ~15 seconds |

Peptide Coupling Reactions

The steric hindrance from the α-methyl group necessitates optimized coupling conditions. HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is preferred over HBTU for improved efficiency .

Coupling Protocol:

- Activation: Fmoc-α-methyl-L-4-fluorophenylalanine (1.2 eq) is activated with HATU (3.0 eq) and DIEA (6.0 eq) in DMF.

- Resin Binding: Coupled to Wang resin (0.4 mmol/g loading) under microwave-assisted SPPS .

Coupling Performance:

| Coupling Agent | Reaction Time | Purity | Source |

|---|---|---|---|

| HATU | 1–3 hours | >98% | |

| HBTU | 3–5 hours | 85–90% |

Stability and Side Reactions

- Acid Stability: Stable in trifluoroacetic acid (TFA) and HBr/AcOH, enabling orthogonal deprotection strategies .

- Base Sensitivity: Prolonged exposure to DMF or NMP at RT results in gradual Fmoc cleavage (5% over 7 days) .

- DBF Byproduct Management: Piperidine sequesters DBF, preventing alkylation of nucleophilic residues (e.g., lysine) .

Aplicaciones Científicas De Investigación

Fmoc-alpha-methyl-L-4-Fluorophe is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

The mechanism of action of Fmoc-alpha-methyl-L-4-Fluorophe involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound is incorporated into peptides and proteins, where it can influence the structure and function of the final product .

Comparación Con Compuestos Similares

Similar Compounds

Fmoc-alpha-methyl-L-2-Fluorophe: Similar structure but with the fluorine atom at the ortho position.

Fmoc-L-4-Fluorophenylalanine: Similar structure but without the methyl group at the alpha position.

Fmoc-L-4-Iodophenylalanine: Similar structure but with an iodine atom instead of a fluorine atom.

Uniqueness

Fmoc-alpha-methyl-L-4-Fluorophe is unique due to the combination of the Fmoc protecting group, the methylation at the alpha position, and the fluorine substitution on the phenyl ring. This unique structure provides specific properties that are valuable in peptide synthesis and other scientific applications .

Actividad Biológica

Fmoc-alpha-methyl-L-4-Fluorophe is a fluorinated amino acid derivative that has gained attention in peptide synthesis and biological research due to its unique properties. This article explores its biological activity, synthesis, applications, and relevant studies.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C25H22FNO4. The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which plays a crucial role in peptide synthesis by protecting the amino group during reactions. The presence of a fluorine atom at the para position of the phenyl ring contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Protection of the Amino Group : The amino group of alpha-methyl-L-4-fluorophenylalanine is protected using the Fmoc group.

- Methylation : Methylation at the alpha carbon is achieved using methyl iodide in the presence of sodium hydride.

- Fluorination : The phenyl ring is fluorinated using agents like N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

The biological activity of this compound primarily stems from its role as a building block in peptide synthesis. Its incorporation into peptides can influence the structural and functional properties of these biomolecules, impacting their interactions with enzymes and receptors.

Applications in Research

This compound has several applications across different fields:

- Peptide Synthesis : It serves as a key building block in solid-phase peptide synthesis (SPPS), allowing for the creation of complex peptide structures.

- Biological Studies : The compound is utilized to investigate protein-protein interactions and enzyme-substrate dynamics, contributing to our understanding of biochemical pathways .

- Drug Development : Its unique properties make it a candidate for developing peptide-based therapeutics, particularly in targeting specific biological pathways .

Case Studies and Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

-

Inhibition Studies : Research indicates that substituting traditional amino acids with this compound can enhance binding affinity in cyclin-dependent kinase (CDK) inhibitors, demonstrating its potential in cancer therapy .

Compound IC50 (μM) Original Peptide 20.62 With this compound 0.70 - Peptide Libraries : Incorporating non-canonical amino acids like this compound into peptide libraries has shown promise for discovering novel therapeutic agents through high-throughput screening methods .

- Structural Studies : Investigations into the conformational effects of incorporating this compound into peptides have revealed insights into how fluorination affects peptide stability and interaction with target proteins .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-alpha-methyl-L-2-Fluorophe | Fluorine at ortho position | Different steric effects influencing binding interactions |

| Fmoc-L-4-Fluorophenylalanine | No methyl group at alpha position | Lacks additional steric hindrance |

| Fmoc-L-4-Iodophenylalanine | Iodine instead of fluorine | Heavier halogen may alter electronic properties significantly |

Propiedades

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22FNO4/c1-25(23(28)29,14-16-10-12-17(26)13-11-16)27-24(30)31-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22H,14-15H2,1H3,(H,27,30)(H,28,29)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGCDIHMFXNGCRG-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@](CC1=CC=C(C=C1)F)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.